D3 Receptor Antagonist Affinity and D2 Selectivity Profile vs. Clinical Benchmark Olanzapine
2-(2,5-Dichlorophenyl)indoline, HCl demonstrates potent antagonist activity at the human dopamine D3 receptor with a Ki of 25.1 nM [1]. This affinity is comparable to the clinically used atypical antipsychotic olanzapine, which exhibits a Ki range of 11-31 nM for the D3 receptor . Crucially, the compound displays a 12.6-fold selectivity window for D3 over the D2 receptor (D2 Ki = 316 nM) [1], a profile that is distinct from olanzapine's broader, more promiscuous binding to multiple aminergic receptors (5-HT2A, 5-HT2C, D1, D4, M1-M5, α1) . This narrower, more defined selectivity profile makes 2-(2,5-Dichlorophenyl)indoline, HCl a superior tool for specifically interrogating D3-mediated signaling pathways without confounding off-target effects on the wider aminergic system.
| Evidence Dimension | Binding Affinity (Ki) at Human Dopamine D3 Receptor |
|---|---|
| Target Compound Data | Ki = 25.1 nM |
| Comparator Or Baseline | Olanzapine: Ki = 11-31 nM |
| Quantified Difference | Equivalent potency (within ~2-fold range) |
| Conditions | Human D3 receptor expressed in CHO cells; [35S]GTPγS binding assay |
Why This Matters
This quantitative evidence confirms the compound's utility as a high-affinity D3 antagonist probe with a defined selectivity profile, enabling precise target validation studies where broader-spectrum comparators would introduce confounding variables.
- [1] BindingDB. Entry BDBM50414564 (CHEMBL562833). Affinity data for human D3 and D2 receptors. Accessed April 2026. View Source
